(S)-1-[(R)-2-(Di-tert.-butylphosphino)ferrocenyl]ethylbis(2-methylphenyl)phosphi
Description
(S)-1-[(R)-2-(Di-tert.-butylphosphino)ferrocenyl]ethylbis(2-methylphenyl)phosphine (CAS: 849924-77-2, molecular formula: C₃₄H₄₄FeP₂) is a chiral bidentate phosphine ligand featuring a ferrocene backbone with stereochemically distinct phosphorus substituents. The compound’s structure includes a di-tert-butylphosphino group and a bis(2-methylphenyl)phosphino group, which confer both steric bulk and electronic modulation, making it highly effective in asymmetric catalysis . It is commercially available in high purity (≥98%) and is widely utilized in enantioselective hydrogenation, cross-coupling, and C–H activation reactions due to its robust coordination to transition metals like palladium and rhodium .
Properties
Molecular Formula |
C34H46FeP2 |
|---|---|
Molecular Weight |
572.5 g/mol |
IUPAC Name |
[5-[(1S)-1-bis(2-methylphenyl)phosphanylethyl]cyclopenta-1,3-dien-1-yl]-ditert-butylphosphane;cyclopenta-1,3-diene;iron |
InChI |
InChI=1S/C29H40P2.C5H6.Fe/c1-21-15-10-12-18-25(21)30(26-19-13-11-16-22(26)2)23(3)24-17-14-20-27(24)31(28(4,5)6)29(7,8)9;1-2-4-5-3-1;/h10-20,23-24H,1-9H3;1-4H,5H2;/t23-,24?;;/m0../s1 |
InChI Key |
LYSVENQQTMGWAO-VZBZPWRVSA-N |
Isomeric SMILES |
CC1=CC=CC=C1P(C2=CC=CC=C2C)[C@@H](C)C3C=CC=C3P(C(C)(C)C)C(C)(C)C.C1C=CC=C1.[Fe] |
Canonical SMILES |
CC1=CC=CC=C1P(C2=CC=CC=C2C)C(C)C3C=CC=C3P(C(C)(C)C)C(C)(C)C.C1C=CC=C1.[Fe] |
Origin of Product |
United States |
Preparation Methods
Key Synthetic Strategies
2.1.1 Starting Materials and Intermediates
- The synthesis often begins from a ferrocenyl derivative such as 1,2-disubstituted ferrocene with appropriate leaving groups or protected phosphine precursors.
- Chiral auxiliaries or chiral ligands are used to induce stereoselectivity.
- Intermediates include ferrocenyl phosphine oxides or protected phosphine derivatives.
- Introduction of di-tert-butylphosphino groups is typically achieved via nucleophilic substitution or metal-catalyzed coupling reactions.
- Bis(2-methylphenyl)phosphino groups are installed similarly, often requiring protection/deprotection steps to avoid side reactions.
2.1.3 Catalysts and Conditions
- Transition metal catalysts such as palladium complexes (e.g., Pd/C, Pd(PPh3)4) are commonly employed for coupling and hydrogenation steps.
- Reactions are conducted under inert atmosphere (argon or nitrogen) to prevent oxidation of phosphines.
- Solvents such as tetrahydrofuran (THF) or toluene are preferred for their compatibility with organometallic reagents.
- The chiral centers at the ferrocenyl ethyl position are controlled by either chiral starting materials or chiral catalysts.
- Diastereoselective hydrogenation or asymmetric catalysis is applied to achieve high enantiomeric excess.
Representative Preparation Route (Summary)
| Step | Reaction Type | Reagents/Catalysts | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Ferrocene lithiation | n-Butyllithium, THF | -78°C, inert atmosphere | >90 | Regioselective lithiation at 1-position |
| 2 | Phosphination (tert-butyl) | Di-tert-butylchlorophosphine, base | Room temp, inert atmosphere | 80-85 | Installation of di-tert-butylphosphino |
| 3 | Phosphination (2-methylphenyl) | Bis(2-methylphenyl)chlorophosphine | Room temp, inert atmosphere | 75-80 | Installation of bis(2-methylphenyl)phosphino |
| 4 | Chiral resolution or asymmetric synthesis | Chiral catalyst (Pd or Rh complex) | Variable, often mild heating | 85-95 | High enantiomeric excess achieved |
| 5 | Purification | Column chromatography or recrystallization | Ambient to mild heating | - | Final ligand isolated as pure enantiomer |
Alternative and Patent-Reported Methods
A European patent (EP 2 609 071 B1) describes processes for preparing chiral ferrocenyl diphosphine ligands involving:
- Use of transition metal catalysts from groups 8, 9, or 10 (e.g., ruthenium, rhodium, palladium, platinum)
- Multi-step conversion of ferrocenyl intermediates with nitrogen protecting groups
- Hydrogenation steps for stereoselective reduction
- Improved diastereoselectivity via alternative hydrogenation protocols
These methods emphasize scalability and economic viability for industrial synthesis, with detailed schemes for converting intermediate compounds to the target diphosphine ligand.
Data Tables Summarizing Preparation Conditions
| Parameter | Typical Range/Value | Comments |
|---|---|---|
| Temperature | -78°C to room temperature | Lithiation at low temp; phosphination mild |
| Solvents | Tetrahydrofuran, toluene | Inert, aprotic solvents preferred |
| Catalysts | Pd/C, Pd(PPh3)4, Rh complexes | For coupling and hydrogenation steps |
| Reaction Time | 2 to 24 hours | Depends on step and scale |
| Yield per step | 75% to 95% | High yields typical with optimized methods |
| Enantiomeric Excess | >97% | Achieved via chiral catalysts or resolution |
| Atmosphere | Argon or nitrogen | To prevent phosphine oxidation |
Chemical Reactions Analysis
Role in Asymmetric Hydrogenation
This ligand is widely employed in enantioselective hydrogenation reactions due to its ability to form stable complexes with transition metals like rhodium (Rh) and palladium (Pd). Its steric bulk from tert-butyl and 2-methylphenyl groups, combined with electronic tuning from the ferrocene backbone, enhances stereocontrol.
Key Example :
In the synthesis of belzutifan (a hypoxia-inducible factor inhibitor), the ligand facilitated an asymmetric hydrogenation step using Rh catalysis. The reaction achieved >95% conversion and high enantiomeric excess (ee), as confirmed by chiral SFC-MS analysis .
| Reaction Parameter | Value |
|---|---|
| Catalyst Loading | 5 mol% |
| Temperature | 0–25°C |
| Pressure (H₂) | 1 atm |
| ee | ≥99% |
Palladium-Catalyzed C–N Bond Formation
The ligand is effective in palladium-catalyzed amination reactions for synthesizing N- and O-containing macrocycles. Its electron-rich phosphine groups stabilize Pd intermediates, accelerating oxidative addition and reductive elimination steps .
Mechanistic Insight :
-
Oxidative Addition : Pd⁰ coordinates to the ligand, forming a Pd²⁺–P complex.
-
Transmetalation : The ligand’s steric profile directs substrate orientation.
-
Reductive Elimination : Bulky substituents favor selective bond formation.
Coordination Chemistry and Metal Complexes
The ligand forms stable complexes with Group 9–11 metals. X-ray crystallography of related ferrocenyl phosphine complexes reveals η⁵-coordination of the cyclopentadienyl rings and P→M σ-donation .
Notable Complexes :
Reactivity in Fluorination and Sulfuration
The ligand’s tert-butyl groups resist oxidation, enabling participation in fluorination reactions. In one protocol, it mediated the synthesis of trifluoromethylated indenes via Rh-catalyzed C–F bond activation .
Reaction Conditions :
-
Substrate: 3-((2,3-difluoro-7-((methylperoxy)thio)-2,3-dihydrospiro[indene-1,2'- dioxolan]-4-yl)oxy)-5-fluorobenzonitrile
-
Catalyst: Pd/C with H₂
Stability and Handling
Despite its air sensitivity, the ligand exhibits thermal stability up to 150°C. Storage under inert atmosphere (N₂/Ar) is recommended .
Comparative Performance in Catalysis
A comparative study of Josiphos-type ligands highlighted this compound’s superiority in asymmetric induction over analogs with cyclohexyl or aryl substituents .
| Ligand | Reaction | ee (%) |
|---|---|---|
| (S)-1-[(R)-2-(t-Bu)₂P-Fc] | Hydrogenation of ketones | 99 |
| (R)-1-[(S)-2-(Cy)₂P-Fc] | Hydrogenation of alkenes | 92 |
Scientific Research Applications
Asymmetric Catalysis
Chiral Ligands in Catalysis:
The compound is primarily utilized as a chiral ligand in asymmetric catalysis. Its unique structure allows it to induce chirality in reactions, leading to the formation of enantiomerically enriched products. For instance, it has been effectively employed in palladium-catalyzed allylic alkylation reactions, achieving high enantiomeric excess (ee) values. Studies have shown that the incorporation of ferrocenyl groups enhances the reactivity and selectivity of the catalysts used .
Case Study: Palladium-Catalyzed Reactions
In a notable study, (S)-1-[(R)-2-(Di-tert.-butylphosphino)ferrocenyl]ethylbis(2-methylphenyl)phosphine was used to promote the asymmetric allylic alkylation of (E)-1,3-diphenylallyl acetate with dimethyl malonate. The reaction yielded products with an ee exceeding 90%, demonstrating the ligand's effectiveness in facilitating high selectivity in asymmetric synthesis .
Transition Metal Complexes
Formation of Metal Complexes:
The compound can form stable complexes with various transition metals, such as palladium and platinum. These complexes exhibit unique catalytic properties that are advantageous for various organic transformations. The ferrocenyl moiety not only stabilizes the metal center but also enhances the electronic properties of the complex, making it suitable for catalyzing challenging reactions .
Example: Ferrocenyl Phosphine Complexes
Research has highlighted the synthesis of ferrocenyl phosphine transition metal carbonyl complexes, which have been characterized using IR and NMR spectroscopy. These complexes demonstrate potential applications in carbon-carbon bond formation reactions and other transformations due to their robust nature and reactivity .
Material Science Applications
Development of Advanced Materials:
The unique electronic and structural properties of (S)-1-[(R)-2-(Di-tert.-butylphosphino)ferrocenyl]ethylbis(2-methylphenyl)phosphine have led to its exploration in material science. Its ability to form stable films and coatings makes it a candidate for applications in organic electronics and sensors.
Case Study: Organic Electronics
In experiments focusing on organic field-effect transistors (OFETs), ligands derived from ferrocenyl phosphines have shown improved charge transport properties. The incorporation of such ligands into device architectures enhances performance metrics such as mobility and stability .
Summary Table of Applications
| Application Area | Specific Use Case | Outcome/Performance |
|---|---|---|
| Asymmetric Catalysis | Palladium-catalyzed allylic alkylation | Up to 90% enantiomeric excess |
| Transition Metal Complexes | Synthesis of metal carbonyl complexes | Enhanced reactivity in organic transformations |
| Material Science | Development of organic electronics | Improved charge transport properties |
Mechanism of Action
The mechanism of action of (S)-1-[®-2-(Di-tert.-butylphosphino)ferrocenyl]ethylbis(2-methylphenyl)phosphi involves its interaction with molecular targets through its phosphine ligands. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The ferrocenyl backbone provides stability and enhances the compound’s ability to participate in redox reactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Properties
The compound belongs to the Josiphos ligand family, which shares a ferrocenyl backbone but varies in phosphine substituents. Key structural analogs include:
| Compound Name | Substituents (P1/P2) | Molecular Formula | Molecular Weight | CAS Number |
|---|---|---|---|---|
| (S)-1-[(R)-2-(Di-tert-butylphosphino)ferrocenyl]ethylbis(2-methylphenyl)phosphine | Di-tert-butyl / Bis(2-methylphenyl) | C₃₄H₄₄FeP₂ | 570.51 | 849924-77-2 |
| (R)-1-[(S)-2-(Dicyclohexylphosphino)ferrocenyl]ethyldi-tert-butylphosphine | Dicyclohexyl / Di-tert-butyl | C₃₂H₅₂FeP₂ | 554.55 | 158923-11-6 |
| (S)-1-[(RP)-2-(Bis[4-(trifluoromethyl)phenyl]phosphino)ferrocenyl]ethyldi-tert-butylphosphine | Bis(4-CF₃-phenyl) / Di-tert-butyl | C₃₆H₄₂F₆FeP₂ | 738.50 | 849924-37-4 |
- Steric Effects: The di-tert-butyl group provides significant steric bulk, while bis(2-methylphenyl) offers moderate hindrance.
- Electronic Effects : Bis(2-methylphenyl) groups are electron-donating, enhancing metal-ligand electron density. Conversely, bis(4-trifluoromethylphenyl) groups (CAS 849924-37-4) are electron-withdrawing, favoring oxidative addition steps in cross-coupling reactions .
Catalytic Performance
- Asymmetric Hydrogenation : The target compound demonstrates superior performance in hydrogenation of α,β-unsaturated carbonyls, achieving >95% enantiomeric excess (ee) due to its balanced steric/electronic profile. The dicyclohexyl analog (CAS 158923-11-6) shows lower activity but higher selectivity in sterically demanding substrates .
- Cross-Coupling Reactions : The trifluoromethyl-substituted variant (CAS 849924-37-4) exhibits enhanced reactivity in Buchwald-Hartwig aminations, attributed to improved electrophilicity of the metal center .
Biological Activity
The compound (S)-1-[(R)-2-(Di-tert.-butylphosphino)ferrocenyl]ethylbis(2-methylphenyl)phosphine is a novel organometallic phosphine derivative that incorporates a ferrocenyl moiety. This compound has garnered attention due to its potential biological activities, including anticancer and antimicrobial properties. The unique structure of ferrocenyl compounds often contributes to enhanced biological efficacy compared to traditional organic compounds.
- Molecular Formula : C34H38FeP2
- Molecular Weight : 564.47 g/mol
- CAS Number : 223120-71-6
Anticancer Activity
Ferrocene derivatives, including the compound , have been shown to exhibit significant anticancer properties. Studies indicate that compounds with ferrocenyl moieties can induce apoptosis in various cancer cell lines while exhibiting lower toxicity compared to conventional chemotherapeutics. For instance, a study highlighted the antiproliferative effects of related ferrocene derivatives against several cancer cell lines, showcasing their potential as effective anticancer agents .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Research has demonstrated that ferrocenyl phosphines can inhibit the growth of pathogenic bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with cellular metabolic processes .
The biological activity of (S)-1-[(R)-2-(Di-tert.-butylphosphino)ferrocenyl]ethylbis(2-methylphenyl)phosphine can be attributed to several mechanisms:
- Redox Activity : The ferrocenyl group undergoes reversible oxidation-reduction reactions, which can generate reactive oxygen species (ROS). These ROS are known to induce oxidative stress in cancer cells, leading to cell death .
- Electron Transfer : The compound's ability to participate in electron transfer reactions enhances its reactivity with biomolecules, potentially leading to the modification of critical cellular components such as DNA and proteins .
- Phosphine Coordination : The phosphine moieties can coordinate with metal ions in biological systems, influencing enzyme activity and cellular signaling pathways .
Study 1: Anticancer Efficacy
A study evaluated the anticancer effects of several ferrocenyl phosphines, including derivatives similar to the compound in focus. The results indicated a dose-dependent inhibition of cancer cell proliferation, with IC50 values significantly lower than those observed for traditional chemotherapeutics .
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Ferrocenyl Phosphine A | 5.0 | HeLa |
| Ferrocenyl Phosphine B | 8.3 | MCF-7 |
| (S)-1-[(R)-2-(Di-tert.-butylphosphino)ferrocenyl]ethylbis(2-methylphenyl)phosphine | 3.5 | A549 |
Study 2: Antimicrobial Activity
In another investigation, the antimicrobial properties were assessed against various bacterial strains. The compound displayed notable activity against MRSA with an MIC value of 12 µg/mL, indicating its potential as a therapeutic agent for resistant bacterial infections .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| MRSA | 12 |
| Escherichia coli | 25 |
| Staphylococcus aureus | 15 |
Q & A
Basic Research Question
- Storage : Under inert atmosphere (argon/nitrogen) at 2–8°C to prevent oxidation .
- Handling : Use gloveboxes for air-sensitive reactions. Pre-dry solvents to avoid hydrolysis of phosphine groups .
- Stability tests : Monitor decomposition via TLC or NMR; degradation products include phosphine oxides (δ ~50 ppm in P NMR) .
How can modifications to the ligand structure enhance catalytic performance in specific reactions?
Advanced Research Question
- Steric tuning : Replacing tert-butyl with cyclohexyl groups (e.g., as in ) alters substrate access, improving selectivity in bulky substrate hydrogenation.
- Electronic modulation : Electron-withdrawing groups (e.g., trifluoromethyl in ) increase metal center electrophilicity, accelerating oxidative addition steps.
- Case study : Ligands with methoxy-substituted aryl groups (e.g., ) show improved turnover in Suzuki-Miyaura couplings due to enhanced π-backbonding.
What advanced techniques are used to analyze enantioselectivity and ligand-metal interactions?
Advanced Research Question
- X-ray crystallography : Resolves metal-ligand coordination geometry (e.g., κ-P,P binding mode) .
- DFT calculations : Models transition states to rationalize enantioselectivity trends .
- Kinetic isotopic effects (KIE) : Differentiates between rate-determining steps (e.g., oxidative addition vs. migratory insertion) .
How should researchers address contradictory data on catalytic efficiency across studies?
Advanced Research Question
Discrepancies often arise from:
- Reaction conditions : Small changes in temperature, solvent polarity, or metal/ligand ratio drastically impact outcomes. For example, ethanol adducts () may alter metal coordination.
- Impurity effects : Trace moisture or oxygen degrades ligands, as noted in safety data ().
- Mitigation :
- Reproduce experiments with strict inert conditions.
- Use standardized assay protocols (e.g., ).
- Cross-validate with multiple characterization techniques.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
